molecular formula C8H9NO2 B11775808 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde CAS No. 51952-99-9

3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde

Cat. No.: B11775808
CAS No.: 51952-99-9
M. Wt: 151.16 g/mol
InChI Key: OBJSCIPKJZMQMD-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde typically involves the intermediate formation of the corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide (HgO) and 35% aqueous hydrogen bromide (HBF4) in dimethyl sulfoxide (DMSO) . This method allows for the efficient production of the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.

Major Products

The major products formed from these reactions include:

    Oxidation: 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylic acid.

    Reduction: 3,4-dimethyl-1H-pyrrole-2,5-dimethanol.

    Substitution: Various substituted pyrrole derivatives, depending on the electrophile used.

Scientific Research Applications

3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde groups can form Schiff bases with primary amines, leading to the formation of imines. These imines can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: A closely related compound with similar chemical properties.

    3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: Another derivative of pyrrole with different functional groups.

Uniqueness

3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is unique due to its specific substitution pattern and the presence of two aldehyde groups. This makes it particularly useful for derivatization reactions and as a building block for more complex molecules.

Properties

CAS No.

51952-99-9

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde

InChI

InChI=1S/C8H9NO2/c1-5-6(2)8(4-11)9-7(5)3-10/h3-4,9H,1-2H3

InChI Key

OBJSCIPKJZMQMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C)C=O)C=O

Origin of Product

United States

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